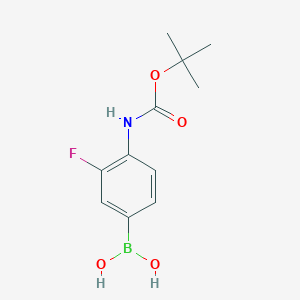

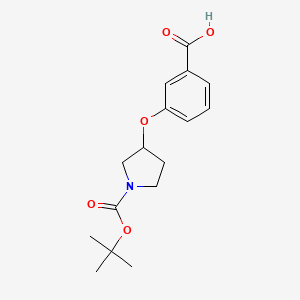

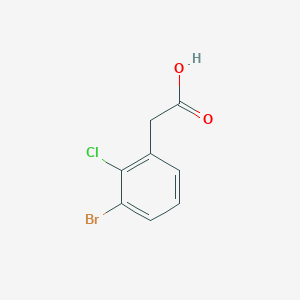

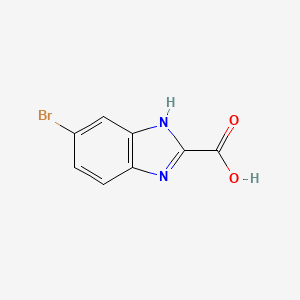

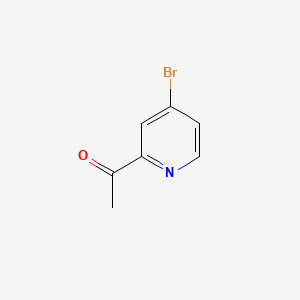

![molecular formula C17H18BrNO2 B1292004 Benzyl-N-[2-(4-Bromphenyl)propan-2-yl]carbamat CAS No. 578729-08-5](/img/structure/B1292004.png)

Benzyl-N-[2-(4-Bromphenyl)propan-2-yl]carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

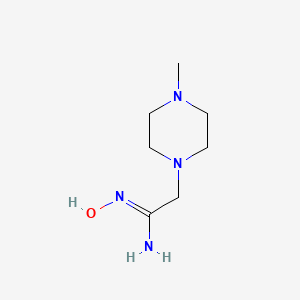

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The structure of this compound suggests that it is a benzyl carbamate with a 4-bromophenyl group attached to the nitrogen atom of the carbamate through a propan-2-yl linker.

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. One such method involves the in situ generation of isocyanates from N-Boc-protected amines and benzyl alcohols from benzyl formates, as described in the synthesis of N-aryl carbamates . This method utilizes cobalt catalysis and could potentially be adapted for the synthesis of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using techniques such as X-ray diffraction, as demonstrated in the study of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate . This compound was found to crystallize in the monoclinic space group with weak intermolecular C-H...O and C-H...π hydrogen bonds stabilizing the crystal structure. Similar techniques could be used to elucidate the molecular structure of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For instance, the cyclization-activated prodrugs based on carbamates can release parent drugs in aqueous and plasma media, indicating that carbamates can undergo hydrolysis under physiological conditions . The detailed mechanistic study of these prodrugs shows a change in the Brønsted-type relationship, which is consistent with a cyclization mechanism involving a change in the rate-limiting step .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be influenced by the substituents on the benzyl and carbamate groups. For example, the presence of a 4-bromo substituent on the phenyl ring could affect the compound's reactivity and physical properties, such as solubility and melting point. The properties of similar compounds have been studied using DFT calculations, which provide insights into the electronic structure and potential reactivity .

Case Studies

Case studies involving benzyl carbamates often focus on their potential applications in medicinal chemistry. For example, carbamates have been used as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients . Additionally, the synthesis of benzyl carbamates has been explored in the context of developing new methods for drug synthesis, such as the cobalt-catalyzed in situ generation of isocyanates .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

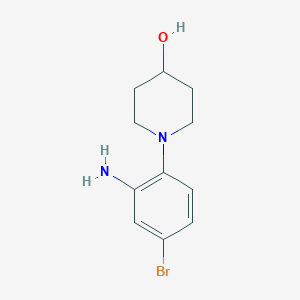

Benzyl-N-[2-(4-Bromphenyl)propan-2-yl]carbamat-Derivate wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Diese Verbindungen haben vielversprechende Aktivität gegen Bakterien (grampositiv und gramnegativ) und Pilzarten gezeigt. Die antimikrobielle Wirkung wird auf die Hemmung der Lipidbiosynthese in Bakterien oder durch andere Mechanismen zurückgeführt, die mikrobielle Zellprozesse stören .

Antikrebs-Eigenschaften

Forschungen haben gezeigt, dass bestimmte Derivate dieser Verbindung antiproliferative Wirkungen aufweisen, insbesondere gegen Brustkrebszelllinien. Molekulardocking-Studien legen nahe, dass diese Verbindungen effektiv an Krebszellrezeptoren binden können, was auf eine potenzielle Verwendung als Leitstrukturen in der Krebsmedikamentenentwicklung hindeutet .

Molekularmodellierung

Die Derivate der Verbindung werden in der Molekularmodellierung verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen zu verstehen. Dies ist entscheidend für das rationale Design von Medikamenten und ermöglicht es Forschern, vorherzusagen, wie sich diese Moleküle in biologischen Systemen verhalten und effektivere Medikamente zu entwickeln .

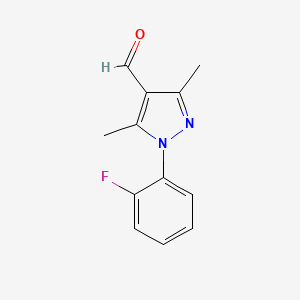

Synthese von heterocyclischen Verbindungen

Die Benzylcarbamategruppe wird häufig bei der Synthese von heterocyclischen Verbindungen verwendet, die eine Kernstruktur für viele Pharmazeutika darstellen. Das Vorhandensein der 4-Bromphenylgruppe kann weitere chemische Umwandlungen erleichtern und sie zu einem wertvollen Zwischenprodukt in der organischen Synthese machen .

Eigenschaften

IUPAC Name |

benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHGBDDCFVCMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625128 |

Source

|

| Record name | Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

578729-08-5 |

Source

|

| Record name | Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)